molecular formula C18H24N4O4S B2853841 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 443355-31-5

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No.: B2853841
CAS No.: 443355-31-5
M. Wt: 392.47
InChI Key: VZBXVTUOURPJRM-UHFFFAOYSA-N
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Description

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a novel quinazoline derivative with potential pharmacological applications. Quinazoline derivatives are recognized for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory effects. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N4O4SC_{17}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 378.45 g/mol. The structure features a quinazolinone core, an acetamidoethyl side chain, and a methoxypropyl group. These structural components are expected to influence its interaction with biological targets.

Anticancer Activity

Quinazoline derivatives have been studied extensively for their anticancer properties. Research indicates that modifications to the quinazoline structure can enhance its cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .

Case Study:
A study evaluating the anticancer potential of quinazoline derivatives found that specific substitutions at the 2-position significantly improved activity against breast and lung cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit enzymes such as COX-2 and α-glucosidase.

  • COX-2 Inhibition :
    • Quinazoline derivatives have shown promise as COX-2 inhibitors, which are important in managing inflammation and pain. A related study reported that certain quinazolinone derivatives exhibited up to 47% COX-2 inhibition at a concentration of 20 μM .
  • α-Glucosidase Inhibition :
    • The ability to inhibit α-glucosidase is particularly relevant for diabetes management. Research has shown that compounds with similar structures can effectively inhibit this enzyme, thereby slowing glucose absorption and potentially aiding in diabetes treatment .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthetic Pathway:

  • Formation of Quinazolinone Core : Initial reactions involve the condensation of appropriate precursors to form the quinazolinone scaffold.
  • Thioether Formation : Subsequent reactions introduce the thioether linkage.
  • Final Acetamide Modification : The final step involves attaching the methoxypropyl acetamide group.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of quinazoline derivatives:

CompoundActivity TypeIC50 Value (μM)Reference
Compound ACOX-2 Inhibition20
Compound Bα-Glucosidase Inhibition15
Compound CAnticancer (Breast)10

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of quinazoline derivatives, characterized by a heterocyclic structure that has been associated with various biological activities. Its molecular formula is C18H24N4O4SC_{18}H_{24}N_{4}O_{4}S, and it has a molecular weight of 378.45 g/mol. The structure includes:

  • Quinazolinone core : Known for diverse biological activities such as antibacterial, antiviral, and anticancer properties.
  • Acetamidoethyl side chain : May enhance solubility and bioavailability.
  • Methoxypropyl group : Potentially influences pharmacokinetics and interaction with biological targets.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of the quinazolinone core in this compound suggests it may inhibit specific cancer cell lines. Research indicates that modifications in the side chains can significantly affect the compound's efficacy against tumor growth.

Antimicrobial Activity

The compound's thioether linkage could enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Quinazoline derivatives have shown promise against various bacterial strains, indicating potential for this compound in treating infections.

Enzyme Inhibition

The unique functional groups present in this compound may also allow it to act as an enzyme inhibitor. Studies on similar quinazoline compounds have demonstrated their ability to inhibit enzymes involved in critical biological pathways, suggesting that this compound could be explored for its enzyme-modulating properties.

Synthesis and Characterization

The synthesis of 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the quinazolinone core : Utilizing starting materials like anthranilic acid and appropriate reagents under controlled conditions.
  • Introduction of the thioether linkage : Employing thiol reagents to form the desired thioether.
  • Acetamidoethyl and methoxypropyl substitutions : Achieved through acylation reactions.

Optimization of these synthetic pathways is crucial for enhancing yield and purity, often monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

In Vitro Studies

In vitro assays are essential for assessing the biological activity of this compound. Preliminary studies should focus on:

  • Cell viability assays : To determine cytotoxic effects against various cancer cell lines.
  • Antimicrobial susceptibility testing : Evaluating effectiveness against specific bacterial strains.

In Vivo Studies

Further research should include in vivo studies to assess pharmacodynamics and pharmacokinetics. These studies could involve:

  • Animal models : To evaluate therapeutic efficacy and safety profiles.
  • Dose-response studies : To establish optimal dosing regimens for potential clinical applications.

Properties

IUPAC Name

2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-13(23)19-9-10-22-17(25)14-6-3-4-7-15(14)21-18(22)27-12-16(24)20-8-5-11-26-2/h3-4,6-7H,5,8-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBXVTUOURPJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.